2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
Overview
Description
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline is an organic compound with the molecular formula C8H7FN4 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the second position and a 1H-1,2,4-triazol-3-yl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoroaniline and 1H-1,2,4-triazole.
Nucleophilic Substitution: The 2-fluoroaniline undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the substitution process.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Thiols in the presence of a base like sodium hydride in DMF at 80°C.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol-substituted aniline derivatives
Scientific Research Applications
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the triazole ring, resulting in different chemical and biological properties.
5-(1H-1,2,4-Triazol-3-yl)aniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-5-(1H-1,2,3-triazol-4-yl)aniline: Contains a different triazole isomer, leading to variations in biological activity.
Uniqueness: 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of both the fluorine atom and the 1H-1,2,4-triazole ring, which confer distinct electronic and steric properties. These features enhance its potential as a versatile intermediate in the synthesis of bioactive compounds and advanced materials .
Properties
IUPAC Name |
2-fluoro-5-(1H-1,2,4-triazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORWFBZBQSTKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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